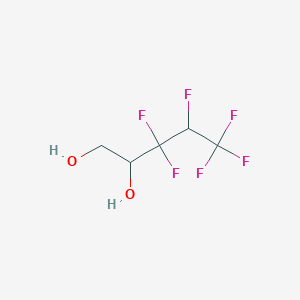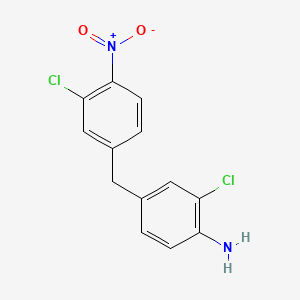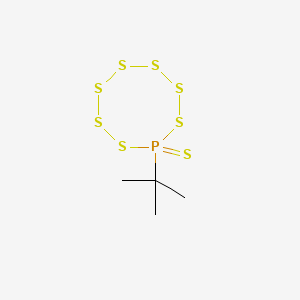
8-tert-Butyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-tert-Butyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione is a complex organophosphorus compound characterized by its unique structure containing multiple sulfur atoms and a phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-tert-Butyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione typically involves the reaction of tert-butylphosphine with sulfur in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. The process can be summarized as follows:
Reactants: tert-Butylphosphine and sulfur.
Solvent: Anhydrous toluene or another non-polar solvent.
Conditions: Inert atmosphere (e.g., nitrogen or argon), controlled temperature (typically around 50-70°C).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with additional steps to ensure purity and yield. This includes:
Purification: Techniques such as recrystallization or chromatography.
Quality Control: Analytical methods like NMR spectroscopy and mass spectrometry to confirm the structure and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-tert-Butyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of phosphines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus or sulfur atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Phosphines, thiols.
Substitution: Phosphorothioates, phosphorodithioates.
Wissenschaftliche Forschungsanwendungen
8-tert-Butyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymers.
Wirkmechanismus
The mechanism of action of 8-tert-Butyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pathways involved may include:
Enzyme Inhibition: Covalent modification of cysteine or serine residues.
Receptor Modulation: Binding to receptor sites and altering signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-tert-Butyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane: Lacks the thione group but has similar structural features.
8-tert-Butyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-oxide: Contains an oxygen atom instead of a sulfur atom in the thione group.
Uniqueness
8-tert-Butyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione is unique due to its multiple sulfur atoms and the presence of a thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
113985-77-6 |
|---|---|
Molekularformel |
C4H9PS8 |
Molekulargewicht |
344.6 g/mol |
IUPAC-Name |
8-tert-butyl-8-sulfanylidene-1,2,3,4,5,6,7,8λ5-heptathiaphosphocane |
InChI |
InChI=1S/C4H9PS8/c1-4(2,3)5(6)7-9-11-13-12-10-8-5/h1-3H3 |
InChI-Schlüssel |
WBVFIXCNNYYSOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P1(=S)SSSSSSS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


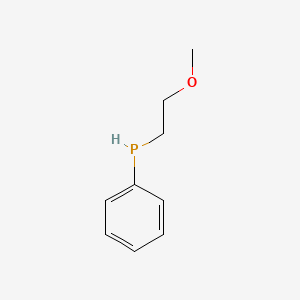
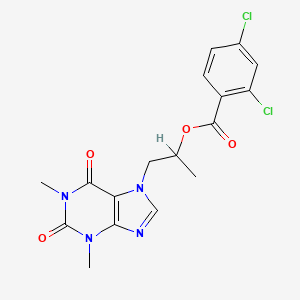
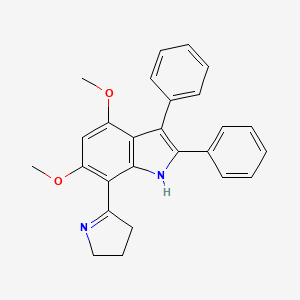
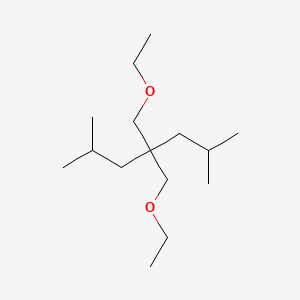
![Tributyl[(prop-2-en-1-yl)sulfanyl]stannane](/img/structure/B14286668.png)
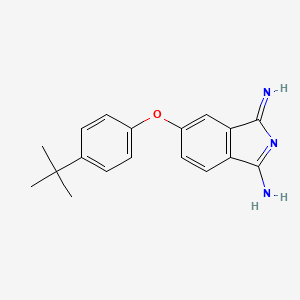

![Chloro(dimethyl)[4-(prop-1-en-2-yl)phenyl]silane](/img/structure/B14286682.png)
